Myt1-IN-3

Description

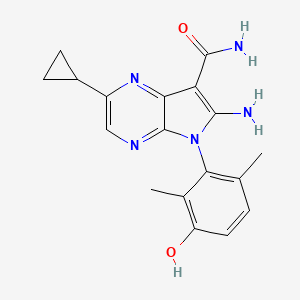

Structure

3D Structure

Properties

Molecular Formula |

C18H19N5O2 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

6-amino-2-cyclopropyl-5-(3-hydroxy-2,6-dimethylphenyl)pyrrolo[2,3-b]pyrazine-7-carboxamide |

InChI |

InChI=1S/C18H19N5O2/c1-8-3-6-12(24)9(2)15(8)23-16(19)13(17(20)25)14-18(23)21-7-11(22-14)10-4-5-10/h3,6-7,10,24H,4-5,19H2,1-2H3,(H2,20,25) |

InChI Key |

OGYFWWOEHHCUJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=CN=C32)C4CC4)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Myt1-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myt1-IN-3 is a potent inhibitor of the Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (Myt1), a key regulator of the G2/M cell cycle checkpoint. By targeting Myt1, this compound disrupts the normal cell cycle control in cancer cells, leading to premature mitotic entry and subsequent cell death. This document provides a detailed overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative efficacy data, and relevant experimental protocols. Information on the broader class of Myt1 inhibitors is included to provide a comprehensive understanding of this therapeutic strategy.

Introduction to Myt1 Kinase

Myt1 is a dual-specificity protein kinase that plays a crucial role in preventing cells from entering mitosis prematurely.[1][2] It is a member of the Wee1-like kinase family and functions by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a master regulator of the G2/M transition.[1][2] Specifically, Myt1 phosphorylates CDK1 on two inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3] This inhibitory action ensures that the cell has adequate time to complete DNA replication and repair any damage before initiating mitosis.[4] In many cancer cells, the G1 checkpoint is often compromised, making them heavily reliant on the G2/M checkpoint for survival.[4] This dependency presents a therapeutic window for targeting Myt1.

This compound: A Potent Myt1 Inhibitor

This compound has been identified as a potent inhibitor of Myt1 kinase, with a reported IC50 of less than 10 nM. While detailed public data on this compound is limited, its mechanism of action is understood through the lens of highly selective Myt1 inhibitors.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and other relevant Myt1 inhibitors. The data for other inhibitors is provided for comparative purposes and to illustrate the potency of this class of compounds.

| Compound | Target(s) | IC50 (nM) | Reference |

| This compound | Myt1 | <10 | Patent WO2021195782 A1 |

| RP-6306 (Lunresertib) | Myt1 | 2 | [2] |

| PD0166285 | Myt1, Wee1 | 72 (Myt1), 24 (Wee1) | [2] |

| Adavosertib (AZD1775) | Wee1 | - (Primarily Wee1 inhibitor) | [1] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of Myt1 kinase activity. This leads to a cascade of cellular events culminating in cancer cell death.

Signaling Pathway

The inhibition of Myt1 by this compound disrupts the G2/M checkpoint. The following diagram illustrates this pathway:

Caption: this compound inhibits Myt1, preventing CDK1 phosphorylation and forcing premature mitotic entry.

Cellular Consequences

Inhibition of Myt1 by this compound results in the following cellular events:

-

Abrogation of the G2/M Checkpoint: By preventing the inhibitory phosphorylation of CDK1, this compound allows for the premature activation of the CDK1/Cyclin B complex.[1]

-

Premature Mitotic Entry: The untimely activation of CDK1 forces cells to enter mitosis before DNA replication and repair are complete.[1]

-

Mitotic Catastrophe: The presence of unrepaired DNA damage during mitosis leads to catastrophic events such as chromosome missegregation.[4]

-

Apoptosis: Ultimately, mitotic catastrophe triggers programmed cell death (apoptosis) in the cancer cells.[1]

Therapeutic Potential in Cancer

The reliance of many cancer cells on the G2/M checkpoint makes Myt1 an attractive therapeutic target. Myt1 inhibitors like this compound are being explored for their potential in cancer therapy, both as monotherapies and in combination with other agents.

Monotherapy

In certain cancer types, particularly those with existing DNA damage or replication stress, Myt1 inhibition alone can be sufficient to induce cell death.[4]

Combination Therapy

The efficacy of Myt1 inhibitors can be enhanced when used in combination with DNA-damaging agents such as chemotherapy or radiation.[1] By abrogating the G2/M checkpoint, Myt1 inhibitors prevent cancer cells from repairing the DNA damage induced by these therapies, leading to a synergistic anti-cancer effect.[4]

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are standard methodologies used to evaluate Myt1 inhibitors.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on Myt1 kinase activity.

Caption: Workflow for an in vitro Myt1 kinase inhibition assay.

Protocol:

-

Recombinant human Myt1 kinase is incubated with its substrate, the CDK1/Cyclin B complex, in a kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

Varying concentrations of this compound (or a vehicle control) are added to the reaction wells.

-

The reaction is allowed to proceed for a specified time at 30°C and then stopped.

-

The level of CDK1 phosphorylation is quantified using methods such as Western blotting with phospho-specific antibodies or a luminescence-based assay like ADP-Glo that measures ATP consumption.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound or a vehicle control.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the inhibitor on cell cycle progression.

Protocol:

-

Cancer cells are treated with this compound or a vehicle control for a specific duration (e.g., 24 hours).

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide.

-

The DNA content of individual cells is measured by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to determine if the inhibitor causes an accumulation of cells in a particular phase, indicative of cell cycle arrest.

Resistance Mechanisms

A potential mechanism of resistance to Myt1 inhibitors is the overexpression of Myt1 itself.[5][6] Increased levels of the target protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same therapeutic effect.[5][6]

Conclusion

This compound is a potent and selective inhibitor of Myt1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By targeting this vulnerability in cancer cells, this compound induces premature mitosis and apoptotic cell death. Its mechanism of action supports its development as a potential anti-cancer therapeutic, both as a standalone treatment and in combination with DNA-damaging agents. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound and other inhibitors of this important pathway.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. WO2022213204A1 - Combination therapies including myt1 inhibitors - Google Patents [patents.google.com]

- 4. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. opendata.uni-halle.de [opendata.uni-halle.de]

- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Potent and Selective Myt1 Kinase Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myt1 kinase, a member of the Wee1 family, is a crucial regulator of the G2/M cell cycle checkpoint.[1] It functions by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis.[2][3] In many cancer cells with a defective G1 checkpoint, the G2/M checkpoint becomes critical for survival, especially in the presence of DNA damage. This dependency makes Myt1 a compelling therapeutic target.[1][4] Inhibition of Myt1 can force cancer cells to enter mitosis prematurely, leading to mitotic catastrophe and cell death, a concept known as synthetic lethality, particularly in tumors with specific genetic alterations like CCNE1 amplification.[1][5] This technical guide provides an in-depth overview of the discovery and synthesis of a novel class of potent and selective Myt1 inhibitors, exemplified by recently developed tetrahydropyrazolopyrazine derivatives.[5][6][7]

Myt1 Signaling Pathway

Myt1 is a key downstream effector in the G2/M checkpoint signaling cascade. Its activity is tightly regulated by upstream kinases and phosphatases, ensuring proper cell cycle progression. The following diagram illustrates the central role of Myt1 in this pathway.

Discovery of Selective Myt1 Inhibitors

The discovery of selective Myt1 inhibitors has been a key objective in developing novel cancer therapies. A significant challenge has been achieving selectivity over the closely related Wee1 kinase, as dual inhibition can lead to toxicities such as bone marrow suppression.[5]

A recent breakthrough in this area is the development of a series of tetrahydropyrazolopyrazine derivatives.[5][6][7] The discovery process, driven by structure-based drug design, led to the identification of potent and highly selective Myt1 inhibitors. The lead compound from this series, herein referred to as "Compound 21," demonstrates excellent pharmacokinetic properties and in vivo antitumor efficacy.[5] Another notable selective Myt1 inhibitor that has entered clinical trials is RP-6306.[8]

Synthesis of a Tetrahydropyrazolopyrazine-based Myt1 Inhibitor

The synthesis of the tetrahydropyrazolopyrazine core of these novel Myt1 inhibitors involves a multi-step process. A representative synthetic scheme is outlined below. The general approach focuses on the construction of the core heterocyclic scaffold followed by the addition of various substituents to optimize potency and selectivity.

Please note: The following is a generalized representation based on published synthetic routes for this class of compounds.[5]

Quantitative Data

The following tables summarize the key quantitative data for a representative potent and selective Myt1 inhibitor, "Compound 21," from the tetrahydropyrazolopyrazine series.[5]

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Selectivity vs. Wee1 |

| Myt1 | < 10 | > 1000-fold |

| Wee1 | > 10,000 | - |

Table 2: Cellular Activity

| Cell Line | Genetic Background | IC50 (nM) |

| HCC1143 | CCNE1 Amplified | 50 - 100 |

| OVCAR3 | CCNE1 Amplified | 100 - 200 |

| MDA-MB-231 | CCNE1 Normal | > 1000 |

Table 3: Pharmacokinetic Properties (Mouse)

| Parameter | Value |

| Oral Bioavailability | > 50% |

| Half-life (t1/2) | 4 - 6 hours |

| Cmax | 1 - 2 µM (at 10 mg/kg) |

| Clearance | Low to moderate |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel Myt1 inhibitors. Below are representative protocols for key experiments.

Myt1 Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Myt1 kinase.

Materials:

-

Recombinant human Myt1 kinase

-

CDK1/Cyclin B substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., Compound 21)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the diluted test compound to the wells of a 384-well plate.

-

Add Myt1 kinase to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the CDK1/Cyclin B substrate and ATP.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of a Myt1 inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCC1143, OVCAR3, MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the cells for 72 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Record the luminescent signal, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell growth for each concentration and determine the IC50 value.

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a Myt1 inhibitor.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

CCNE1-amplified cancer cells (e.g., OVCAR3)

-

Test compound formulated for oral administration

-

Vehicle control

Procedure:

-

Implant cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control orally, once or twice daily, for a specified period (e.g., 21 days).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

-

Compare the tumor growth inhibition in the treated group to the control group.

Conclusion

The development of potent and selective Myt1 kinase inhibitors represents a promising therapeutic strategy for cancers that are dependent on the G2/M checkpoint. The tetrahydropyrazolopyrazine series of compounds, along with other selective inhibitors like RP-6306, demonstrates that high selectivity over Wee1 is achievable, potentially leading to a better safety profile. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued discovery and development of novel Myt1 inhibitors for cancer therapy.

References

- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdbonline.org [sdbonline.org]

- 3. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer - figshare - Figshare [figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

Myt1 Kinase Inhibitor: A Deep Dive into Target Specificity and Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The protein kinase Myt1 is a critical regulator of the G2/M cell cycle checkpoint, primarily functioning to inhibit cyclin-dependent kinase 1 (CDK1) through phosphorylation. This gatekeeping role has positioned Myt1 as a compelling target for anti-cancer therapeutics, particularly in tumors with compromised G1 checkpoints. The development of potent and selective Myt1 inhibitors is a key objective in oncology drug discovery. This guide provides a comprehensive overview of the target specificity and selectivity of Myt1 inhibitors, utilizing publicly available data for the well-characterized inhibitor, Lunresertib (RP-6306), as a case study, due to the absence of specific public information for a compound designated "Myt1-IN-3". We will delve into the quantitative data, experimental methodologies, and the crucial signaling pathways involved.

Introduction to Myt1 Kinase and its Role in Cancer

Myt1, along with its partially redundant counterpart Wee1, acts as a key negative regulator of mitotic entry.[1][2] These kinases phosphorylate CDK1 on threonine 14 (Thr14) and tyrosine 15 (Tyr15), respectively, thereby inactivating the CDK1/Cyclin B1 complex and preventing premature entry into mitosis.[2][3] Many cancer cells exhibit a defective G1 checkpoint and are therefore more reliant on the G2/M checkpoint for DNA repair before cell division.[1][4] This dependency creates a therapeutic window for Myt1 inhibitors, which can force cancer cells into premature and catastrophic mitosis, leading to cell death.[5] Myt1 has been found to be overexpressed in various malignancies and is associated with poor prognosis in some cancers, further validating it as a therapeutic target.[1][2]

Myt1 Inhibitor Target Specificity and Selectivity: A Case Study of Lunresertib (RP-6306)

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its specificity and selectivity. Specificity refers to the inhibitor's ability to bind to its intended target, while selectivity describes its capacity to do so without significantly affecting other kinases or cellular proteins. High selectivity is crucial for minimizing off-target effects and associated toxicities.

While information on a specific inhibitor designated "this compound" is not publicly available, we can examine the principles of Myt1 inhibitor selectivity through the lens of a known compound, Lunresertib (RP-6306).

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the reported IC50 values for Lunresertib against Myt1 and the closely related kinase, Wee1.

| Kinase Target | Lunresertib (RP-6306) IC50 (nM) | Reference |

| Myt1 | 2 | [6] |

| Wee1 | 4100 | [6] |

As the data indicates, Lunresertib is a highly potent inhibitor of Myt1 with an IC50 of 2 nM.[6] Importantly, it displays significant selectivity for Myt1 over Wee1, with an IC50 of 4100 nM for the latter.[6] This represents a greater than 2000-fold selectivity for Myt1, which is a desirable characteristic for a targeted therapy.

In contrast, the inhibitor PD0166285 demonstrates dual activity against both Myt1 and Wee1, with IC50 values of 72 nM and 24 nM, respectively.[6]

Experimental Protocols for Assessing Kinase Inhibition

The determination of inhibitor potency and selectivity relies on robust and well-defined experimental assays. Below are generalized protocols for common assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

| Parameter | Description |

| Kinase | Purified recombinant human Myt1 kinase. |

| Substrate | A peptide or protein substrate that is a known target of Myt1, often a fragment of CDK1. The substrate is typically labeled for detection. |

| Detection Method | Commonly used methods include radiometric assays (measuring the incorporation of radiolabeled phosphate), fluorescence-based assays (e.g., TR-FRET, fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo). |

| ATP Concentration | Typically set at or near the Michaelis constant (Km) for ATP for the specific kinase to ensure competitive inhibition can be accurately measured. |

| Inhibitor | The test compound (e.g., Lunresertib) is serially diluted to generate a dose-response curve. |

| Procedure | 1. The kinase, substrate, and inhibitor are incubated together in a suitable buffer. 2. The reaction is initiated by the addition of ATP. 3. The reaction is allowed to proceed for a defined period at a specific temperature. 4. The reaction is stopped, and the amount of phosphorylated substrate is quantified. 5. IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model. |

Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.

| Parameter | Description |

| Cell Line | Cancer cell lines known to be sensitive to G2/M checkpoint inhibition. |

| Endpoint | Measurement of cellular processes affected by Myt1 inhibition, such as: - Phospho-CDK1 levels: Western blotting or ELISA to detect changes in the phosphorylation of CDK1 at Thr14 and Tyr15. - Cell cycle analysis: Flow cytometry to determine the percentage of cells in different phases of the cell cycle. - Cell viability/proliferation: Assays such as MTT, MTS, or CellTiter-Glo to measure the effect of the inhibitor on cell growth and survival. |

| Procedure | 1. Cells are seeded in multi-well plates and allowed to adhere. 2. Cells are treated with a range of concentrations of the inhibitor. 3. After a defined incubation period, the chosen endpoint is measured. 4. Data is analyzed to determine the effect of the inhibitor on the cellular process. |

Visualizing Key Pathways and Workflows

Myt1 Signaling Pathway

The following diagram illustrates the central role of Myt1 in the G2/M checkpoint control.

Caption: Myt1 and Wee1 negatively regulate the G2/M transition.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for characterizing the specificity and selectivity of a kinase inhibitor.

Caption: Workflow for kinase inhibitor specificity and selectivity testing.

Conclusion

The specificity and selectivity of Myt1 inhibitors are paramount to their therapeutic potential. A thorough characterization, involving both biochemical and cell-based assays, is essential to identify compounds with high on-target potency and minimal off-target effects. The case of Lunresertib (RP-6306) highlights the feasibility of developing highly selective Myt1 inhibitors. As our understanding of the intricate roles of Myt1 in cancer biology deepens, the development of precisely targeted inhibitors will continue to be a critical endeavor in the pursuit of more effective and less toxic cancer therapies.

References

- 1. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Myt1-IN-3 and the G2/M Checkpoint: A Technical Guide to Targeted Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The G2/M checkpoint is a critical regulator of cell cycle progression, ensuring that cells do not enter mitosis with damaged or unreplicated DNA. A key kinase in this checkpoint is Myt1 (Protein kinase, membrane-associated tyrosine/threonine 1), a member of the Wee1 family. Myt1 negatively regulates the cell cycle by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature mitotic entry. In many cancer cells, the G1/S checkpoint is compromised, leading to a greater reliance on the G2/M checkpoint for survival, making Myt1 an attractive therapeutic target. Inhibition of Myt1 can force cancer cells into premature and catastrophic mitosis, leading to apoptosis. This technical guide provides an in-depth overview of the role of Myt1 in the G2/M checkpoint and the mechanism of its inhibition by Myt1-IN-3, a potent and selective inhibitor.

The Role of Myt1 in G2/M Checkpoint Regulation

The transition from the G2 to the M phase of the cell cycle is tightly controlled to maintain genomic integrity. Myt1 plays a crucial inhibitory role in this process.[1][2][3][4]

-

CDK1 Inhibition: Myt1 is a dual-specificity kinase that primarily phosphorylates CDK1 on Threonine 14 (Thr14) and to a lesser extent on Tyrosine 15 (Tyr15).[2][3][5][6] These phosphorylations within the ATP-binding site of CDK1 inhibit its kinase activity.[2]

-

Cytoplasmic Sequestration: Myt1 is localized to the membranes of the endoplasmic reticulum and the Golgi apparatus.[2][3] This localization allows Myt1 to sequester the CDK1/Cyclin B1 complex in the cytoplasm, preventing its nuclear translocation and subsequent initiation of mitosis.

-

Collaboration with Wee1: Myt1 works in concert with Wee1, another kinase that phosphorylates CDK1 on Tyr15, to ensure a robust G2 arrest.[1][3][5] While Wee1 is primarily nuclear, Myt1 acts in the cytoplasm, providing a comprehensive inhibition of CDK1 activity throughout the cell.[2][3]

The inhibition of CDK1 by Myt1 and Wee1 is reversed by the phosphatase Cdc25, which dephosphorylates Thr14 and Tyr15, leading to CDK1 activation and mitotic entry. In the presence of DNA damage, the G2/M checkpoint is activated, leading to the inhibition of Cdc25 and the continued activity of Myt1 and Wee1, thus preventing mitosis until the damage is repaired.[4]

Signaling Pathway of Myt1 in G2/M Checkpoint Control

This compound: A Potent and Selective Myt1 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Myt1 kinase.[7] Its mechanism of action is centered on the direct inhibition of Myt1's kinase activity, leading to the abrogation of the G2/M checkpoint.

Mechanism of Action of this compound

By inhibiting Myt1, this compound prevents the inhibitory phosphorylation of CDK1. This leads to the accumulation of active CDK1/Cyclin B complexes, which then triggers premature entry into mitosis.[8] In cancer cells with a defective G1/S checkpoint, this forced mitotic entry with unrepaired DNA damage results in mitotic catastrophe and subsequent apoptosis.[8]

Quantitative Data on Myt1 Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant Myt1 inhibitors for comparative purposes.

| Inhibitor | Target(s) | IC50 (nM) | Notes |

| This compound | PKMYT1 | 16.5 | Potent and selective PKMYT1 inhibitor. [7] |

| Lunresertib (RP-6306) | Myt1 | 2 | Highly selective for Myt1 over Wee1 (IC50: 4100 nM).[3] |

| PD0166285 | Myt1 / Wee1 | 72 (Myt1), 24 (Wee1) | Dual inhibitor of Myt1 and Wee1.[3] |

Experimental Protocols for Studying Myt1 Inhibition

The following section details key experimental protocols used to investigate the role of Myt1 and the effects of its inhibition.

In Vitro Myt1 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on Myt1 kinase activity.

Principle: Recombinant Myt1 kinase is incubated with a substrate (e.g., a peptide containing the CDK1 phosphorylation sites or a generic substrate like Myelin Basic Protein) and ATP. The amount of substrate phosphorylation is then quantified, typically using radiometric methods (32P-ATP or 33P-ATP) or fluorescence-based techniques.

Detailed Protocol (Radiometric Assay):

-

Reaction Setup: Prepare a reaction mixture containing recombinant human Myt1, a suitable substrate (e.g., 20 µM Myelin Basic Protein), and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-33P]-ATP (e.g., 10 µM).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Detection: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-33P]-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

Cell-Based Assay for G2/M Checkpoint Inhibition

This assay assesses the ability of a Myt1 inhibitor to override the G2/M checkpoint in cells.

Principle: Cells are synchronized in the G2 phase, and then treated with the Myt1 inhibitor. The percentage of cells entering mitosis is then quantified by measuring the levels of a mitotic marker, such as phosphorylated Histone H3 (pHH3).

Detailed Protocol:

-

Cell Culture and Synchronization: Plate a suitable cancer cell line (e.g., HeLa or U2OS) and synchronize the cells at the G1/S boundary using a double thymidine block. Release the cells from the block and allow them to progress to the G2 phase (typically 8-10 hours post-release).

-

Inhibitor Treatment: Treat the synchronized G2 cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a period sufficient to observe mitotic entry (e.g., 1-4 hours).

-

Cell Fixation and Permeabilization: Harvest the cells, fix them with 4% paraformaldehyde, and permeabilize with 90% methanol.

-

Immunostaining: Stain the cells with an antibody against a mitotic marker (e.g., anti-phospho-Histone H3 (Ser10)) and a DNA dye (e.g., DAPI or propidium iodide).

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of pHH3-positive cells (mitotic cells) in the treated and control samples.

-

Data Analysis: Plot the percentage of mitotic cells against the concentration of this compound to determine the effective concentration for checkpoint abrogation.

Western Blot Analysis of CDK1 Phosphorylation

This method is used to directly observe the effect of Myt1 inhibition on the phosphorylation status of its direct substrate, CDK1.

Principle: Cells are treated with a Myt1 inhibitor, and cell lysates are then subjected to western blotting to detect the levels of phosphorylated CDK1 (p-Thr14 and p-Tyr15) and total CDK1.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cultured cells with this compound for the desired time. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for p-Thr14-CDK1, p-Tyr15-CDK1, and total CDK1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Detection: Incubate the membrane with appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities to determine the relative levels of phosphorylated CDK1 to total CDK1 in treated versus untreated cells.

Conclusion and Future Directions

Myt1 is a validated and promising target for cancer therapy, particularly for tumors with a compromised G1/S checkpoint. Potent and selective inhibitors like this compound offer a targeted approach to exploit this vulnerability. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of Myt1 inhibitors and for further research into the intricate mechanisms of G2/M checkpoint control.

Future research in this area will likely focus on:

-

The development of even more selective and potent Myt1 inhibitors.

-

The investigation of Myt1 inhibitors in combination with other anti-cancer agents, such as DNA-damaging chemotherapy and other checkpoint inhibitors (e.g., Wee1, ATR, or Chk1 inhibitors), to overcome resistance and enhance therapeutic efficacy.[8]

-

The identification of predictive biomarkers to select patients who are most likely to respond to Myt1-targeted therapies.

-

The exploration of the role of Myt1 in other cellular processes and diseases.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. PKMYT1 - Wikipedia [en.wikipedia.org]

- 3. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 5. Analysis of Cell Cycle [cyto.purdue.edu]

- 6. Myt1: a Wee1-type kinase that phosphorylates Cdc2 on residue Thr14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]

Myt1 versus Wee1 Inhibition: A Technical Guide to Targeting the G2/M Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The G2/M checkpoint is a critical regulator of cell cycle progression, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA. Two key kinases, Myt1 and Wee1, act as gatekeepers of this checkpoint through their inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). While both kinases contribute to the negative regulation of CDK1, their distinct subcellular localizations and substrate specificities present unique opportunities for targeted cancer therapy. This technical guide provides an in-depth comparison of Myt1 and Wee1 inhibitor function, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols for their evaluation, and visualizing the pertinent signaling pathways. This document focuses on the comparative functions of selective Myt1 inhibitors and Wee1 inhibitors to inform research and drug development strategies.

Introduction: The Roles of Myt1 and Wee1 in Cell Cycle Control

Myt1 and Wee1 are serine/threonine kinases that belong to the Wee1 family of protein kinases.[1] They play a pivotal role in the G2/M checkpoint by phosphorylating and inactivating the CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF).[2] This inactivation prevents premature entry into mitosis, allowing time for DNA repair.[2]

Wee1 kinase is primarily localized to the nucleus, where it phosphorylates CDK1 predominantly on the Tyrosine 15 (Tyr15) residue.[1][2] This phosphorylation sterically hinders the ATP-binding site of CDK1, thereby inhibiting its kinase activity.[3]

Myt1 kinase , in contrast, is a membrane-associated kinase found in the cytoplasm, anchored to the endoplasmic reticulum and Golgi apparatus.[1][2] Myt1 has a dual-specificity, phosphorylating CDK1 on both Threonine 14 (Thr14) and Tyr15.[3][4] This cytoplasmic localization suggests a role for Myt1 in regulating the cytoplasmic pool of CDK1/Cyclin B before its nuclear translocation.[5]

The distinct localizations and substrate specificities of Myt1 and Wee1 suggest they have non-redundant functions in cell cycle control, making them both attractive targets for cancer therapy, particularly in tumors with a high reliance on the G2/M checkpoint due to defects in other cell cycle regulators like p53.[6]

Mechanism of Action of Myt1 and Wee1 Inhibitors

Inhibition of Myt1 or Wee1 leads to the abrogation of the G2/M checkpoint. By preventing the inhibitory phosphorylation of CDK1, these inhibitors cause a premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis irrespective of their DNA integrity.[7] This can lead to a phenomenon known as "mitotic catastrophe," where cells with extensive DNA damage undergo apoptosis during or after a faulty mitosis.[7]

Wee1 inhibitors , such as adavosertib (AZD1775), have been extensively studied and have shown promise in clinical trials.[6][8] They are particularly effective in sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.[9]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory concentrations (IC50) of representative Myt1 and Wee1 inhibitors, highlighting their potency and selectivity.

Table 1: Inhibitory Activity of Selected Kinase Inhibitors against Myt1 and Wee1

| Inhibitor | Target(s) | Myt1 IC50 (nM) | Wee1 IC50 (nM) | Reference |

| Lunresertib (RP-6306) | Myt1 | 2 | 4100 | [2] |

| Adavosertib (AZD1775) | Wee1 | - | 5.2 | [7] |

| PD0166285 | Wee1/Myt1 | 72 | 24 | [2] |

Note: A lower IC50 value indicates higher potency.

Table 2: Cellular Activity of Myt1 and Wee1 Inhibitors

| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |

| Adavosertib | HeLa | Cell Viability (48h) | 120 | [7] |

| Adavosertib (with Myt1 overexpression) | HeLa | Cell Viability (48h) | 308 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Myt1 and Wee1 inhibitors.

In Vitro CDK1 Kinase Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a CDK1 substrate by purified Myt1 or Wee1 kinase.

Materials:

-

Recombinant human Myt1 or Wee1 kinase

-

Recombinant CDK1/Cyclin B1

-

CDK1 substrate (e.g., Histone H1 or a specific peptide)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Inhibitor compound

-

Phosphocellulose paper or SDS-PAGE and autoradiography equipment

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant Myt1 or Wee1, and the CDK1 substrate.

-

Add the inhibitor compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for phosphocellulose paper or SDS-PAGE loading buffer).

-

Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP, or run the samples on an SDS-PAGE gel.

-

Quantify the amount of incorporated radiolabel using a scintillation counter or by autoradiography and densitometry.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based G2/M Checkpoint Abrogation Assay

This assay determines the ability of an inhibitor to force cells to enter mitosis despite the presence of a DNA damage-induced G2 arrest.

Materials:

-

Cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., doxorubicin, etoposide)

-

Inhibitor compound

-

Flow cytometer

-

Propidium iodide (PI) or DAPI for DNA content staining

-

Antibody against a mitotic marker (e.g., phospho-Histone H3 Ser10)

Protocol:

-

Seed cells in multi-well plates and allow them to attach overnight.

-

Treat the cells with a DNA damaging agent to induce G2 arrest (e.g., doxorubicin for 16-24 hours).

-

Add the Myt1 or Wee1 inhibitor at various concentrations to the arrested cells.

-

Incubate for a further period (e.g., 1-2 hours).

-

Harvest the cells, fix them in ethanol, and stain with PI or DAPI.

-

Analyze the cell cycle distribution by flow cytometry. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population indicates checkpoint abrogation.

-

Alternatively, for more specific mitotic entry analysis, fix and stain the cells with an antibody against phospho-Histone H3 (Ser10) and a DNA stain.

-

Quantify the percentage of mitotic cells using fluorescence microscopy or a high-content imaging system.

Western Blot Analysis of CDK1 Phosphorylation

This method is used to directly assess the phosphorylation status of CDK1 at the inhibitory sites targeted by Myt1 and Wee1.

Materials:

-

Cell line of interest

-

Inhibitor compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CDK1 (Thr14), anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH or β-actin (loading control)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE equipment and reagents

-

Western blotting membranes and reagents

-

Chemiluminescence detection system

Protocol:

-

Treat cells with the inhibitor compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-CDK1 signals to total CDK1 and the loading control. A decrease in the phospho-CDK1 signal indicates inhibitor activity.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: G2/M checkpoint signaling pathway.

Caption: Mechanism of action for Myt1 and Wee1 inhibitors.

Caption: Experimental workflow for inhibitor characterization.

Conclusion and Future Directions

The inhibition of Myt1 and Wee1 represents a promising strategy in cancer therapy, particularly for tumors that are heavily reliant on the G2/M checkpoint. While Wee1 inhibitors are more advanced in clinical development, the emergence of highly selective Myt1 inhibitors like Lunresertib opens up new avenues for research and therapeutic intervention.

Key distinctions and considerations:

-

Localization: The cytoplasmic and nuclear localizations of Myt1 and Wee1, respectively, may lead to different biological consequences upon inhibition and could be exploited for targeted therapies.

-

Selectivity: The development of highly selective Myt1 inhibitors allows for the dissection of the specific roles of Myt1 in cancer cell biology and may offer a more favorable therapeutic window compared to dual or less selective inhibitors.

-

Combination Therapies: Both Myt1 and Wee1 inhibitors show strong potential for combination with DNA-damaging agents. Further research is needed to determine the optimal combination strategies for different tumor types.

-

Biomarkers: Identifying predictive biomarkers of response to Myt1 and Wee1 inhibitors is crucial for patient stratification and the successful clinical implementation of these agents.

This technical guide provides a foundational understanding of the comparative functions of Myt1 and Wee1 inhibitors. Continued research into the distinct and overlapping roles of these kinases will be essential for realizing their full therapeutic potential in the fight against cancer.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 4. schrodinger.com [schrodinger.com]

- 5. researchgate.net [researchgate.net]

- 6. opendata.uni-halle.de [opendata.uni-halle.de]

- 7. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. | Sigma-Aldrich [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Myt1 In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro kinase assays to measure the activity of Myt1 (PKMYT1), a critical regulator of the G2/M cell cycle checkpoint. The following sections describe various assay formats, from traditional radiometric methods to advanced fluorescence-based techniques, enabling researchers to screen for Myt1 inhibitors and characterize its enzymatic activity.

Introduction to Myt1 Kinase

Myt1 is a dual-specificity protein kinase that plays a crucial role in cell cycle regulation by phosphorylating and inactivating the cyclin-dependent kinase 1 (Cdk1)/Cyclin B complex.[1][2][3][4] This inhibitory phosphorylation on Threonine-14 and Tyrosine-15 residues of Cdk1 prevents premature entry into mitosis, making Myt1 an attractive target for cancer therapy.[2][4] Overexpression of Myt1 has been observed in various cancers and can contribute to resistance to certain therapies.[4][5] The in vitro assays detailed below are essential tools for identifying and characterizing novel Myt1 inhibitors.

Myt1 Signaling Pathway

The diagram below illustrates the role of Myt1 in the G2/M checkpoint of the cell cycle. Myt1, along with Wee1 kinase, phosphorylates Cdk1, leading to its inactivation and cell cycle arrest in the G2 phase. This allows for DNA repair before the cell enters mitosis.

Experimental Protocols

Several in vitro assay formats can be employed to measure Myt1 kinase activity. The choice of assay depends on the required throughput, sensitivity, and available laboratory equipment.

Radiometric Kinase Assay (HotSpot™ Assay)

This traditional method measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a suitable Myt1 substrate.

Experimental Workflow:

Materials and Reagents:

| Reagent | Supplier | Catalog Number (Example) |

| Recombinant Human Myt1 | Reaction Biology | 1521-0000-1 |

| Myelin Basic Protein (MBP) | Sigma-Aldrich | M1891 |

| [γ-³³P]-ATP | PerkinElmer | NEG602K |

| Kinase Buffer (5X) | Reaction Biology | N/A (custom preparation) |

| ATP | Sigma-Aldrich | A7699 |

Buffer Composition:

| Component | Final Concentration |

| HEPES, pH 7.5 | 60 mM |

| MgCl₂ | 3 mM |

| MnCl₂ | 3 mM |

| Na-orthovanadate | 3 µM |

| DTT | 1.2 mM |

Protocol:

-

Prepare Kinase Reaction Mixture:

-

For a 25 µL reaction, combine the components as described in the table below. Prepare a master mix for multiple reactions.

-

The final concentration of ATP is typically at its Kₘ value, which for Myt1 is approximately 4.6 µM.[6] However, for inhibitor screening, a concentration of 10 µM is often used.[7]

-

The substrate, Myelin Basic Protein (MBP), is commonly used at a concentration of 20 µM.[7]

-

-

Prepare Test Compounds:

-

Dissolve test compounds in 100% DMSO.

-

Create a serial dilution series of the test compounds at 50X the final desired concentration.

-

-

Perform Kinase Reaction:

-

To a 96-well plate, add 0.5 µL of the 50X test compound dilution.

-

Add 12.5 µL of 2X Myt1 enzyme in kinase buffer.

-

Initiate the reaction by adding 12 µL of the substrate/[γ-³³P]-ATP mix.

-

Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

-

Stop and Separate:

-

Stop the reaction by adding 5 µL of 3% phosphoric acid.

-

Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Wash once with acetone and let it air dry.

-

-

Detection:

-

Transfer the filter paper to a scintillation vial.

-

Add a suitable scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Data Presentation:

| Compound | Concentration (nM) | % Inhibition | IC₅₀ (nM) |

| Staurosporine | 1000 | 95 | 620[7] |

| Ro 31-8220 | 1000 | 80 | >1000[7] |

| GW 5074 | 1000 | 5 | >100,000[7] |

| H-89 | 10000 | 70 | 16,000[7] |

| Rottlerin | 10000 | 10 | >100,000[7] |

| Note: IC₅₀ values are examples from literature and may vary depending on assay conditions. |

LanthaScreen™ TR-FRET Kinase Binding Assay

This is a non-radioactive, homogeneous assay that measures the binding of a fluorescently labeled tracer to the Myt1 kinase. Test compounds that bind to the ATP pocket of Myt1 will displace the tracer, leading to a decrease in the TR-FRET signal.

Experimental Workflow:

Materials and Reagents:

| Reagent | Supplier | Catalog Number (Example) |

| Myt1 (PKMYT1) Kinase | Thermo Fisher Scientific | PV6361 |

| LanthaScreen™ Eu-anti-GST Antibody | Thermo Fisher Scientific | PV5594 |

| Kinase Tracer 236 | Thermo Fisher Scientific | PV5592 |

| 1X Kinase Buffer A | Thermo Fisher Scientific | PV3189 |

Protocol:

-

Prepare Reagents:

-

Prepare a 4X dilution series of the test compound in 1X Kinase Buffer A.

-

Prepare a 2X Kinase/Antibody mixture containing Myt1 and the Eu-anti-GST antibody.

-

Prepare a 4X Tracer solution.

-

-

Perform Assay:

-

In a 384-well plate, add 4 µL of the 4X test compound.

-

Add 8 µL of the 2X Kinase/Antibody mixture.

-

Add 4 µL of the 4X Tracer solution.

-

The final volume will be 16 µL.

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for 60 minutes, protected from light.[8]

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

-

The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission).

-

Data Presentation:

| Component | Final Concentration |

| Myt1 Kinase | 5 nM |

| Eu-anti-GST Antibody | 2 nM |

| Kinase Tracer 236 | 1 nM |

| Test Compound | Variable |

Note: A Z' value greater than 0.5 is indicative of a robust assay suitable for high-throughput screening.[8]

Fluorescence Polarization (FP) Kinase Binding Assay

This assay measures the binding of a small fluorescent probe to the larger Myt1 kinase. Binding causes a decrease in the rotational speed of the probe, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the probe, resulting in a decrease in the FP signal.

Protocol Principle:

A fluorescent probe based on a known kinase inhibitor (e.g., dasatinib) is used.[9] In the absence of an inhibitor, the probe binds to Myt1, and the FP signal is high. In the presence of a competitive inhibitor, the probe is displaced, and the FP signal is low.

Key Considerations:

-

The choice of fluorescent probe is critical and must have a suitable affinity for Myt1.

-

Assay conditions, such as detergent concentrations, need to be optimized to avoid probe aggregation.[9]

-

Using the isolated Myt1 kinase domain can be advantageous as it may reduce the need for detergents.[9]

Substrate Considerations

Historically, identifying suitable peptide substrates for Myt1 has been challenging, with the kinase showing a preference for full-length protein substrates like Cdk1/Cyclin B.[10][11] However, recent studies using peptide microarrays have identified specific peptide sequences, such as EFS247-259, that can be used in solution-phase activity assays. For routine screening, commercially available protein substrates like Myelin Basic Protein (MBP) are often used.[7]

Data Analysis and Interpretation

For inhibitor screening, the percentage of inhibition is typically calculated relative to high (no inhibitor) and low (no enzyme or potent inhibitor) controls. IC₅₀ values, the concentration of an inhibitor required to reduce enzyme activity by 50%, are determined by fitting the dose-response data to a sigmoidal curve. For binding assays, Kᵢ (inhibition constant) values can be derived from IC₅₀ values using the Cheng-Prusoff equation, provided the Kₔ of the tracer is known.[8]

Conclusion

The in vitro assays described provide a robust framework for investigating Myt1 kinase activity and identifying novel inhibitors. The choice of assay will depend on the specific research goals and available resources. Careful optimization of assay conditions is crucial for generating reliable and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. Myt1: a membrane-associated inhibitory kinase that phosphorylates Cdc2 on both threonine-14 and tyrosine-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. aurorabiolabs.com [aurorabiolabs.com]

- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proqinase.com [proqinase.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. opendata.uni-halle.de [opendata.uni-halle.de]

- 10. In vitro and in silico studies on substrate recognition and acceptance of human PKMYT1, a Cdk1 inhibitory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigations on the Human Myt1 Kinase: Substrate Studies, Assay ... - Alexander Rohe - Google Livres [books.google.fr]

Application Notes and Protocols for Myt1 Inhibition in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic target in oncology.[1] It functions by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1] In cancer cells with dysregulated G1/S checkpoints, reliance on the G2/M checkpoint for DNA repair is heightened, creating a vulnerability that can be exploited by Myt1 inhibitors.[2] Inhibition of Myt1 in such contexts leads to mitotic catastrophe and selective cancer cell death, a concept known as synthetic lethality, particularly in tumors with genetic alterations like CCNE1 amplification.

This document provides detailed application notes and protocols for the use of Myt1 inhibitors in preclinical xenograft models. As no specific in vivo dosage information for a compound designated "Myt1-IN-3" is publicly available, this guide will utilize data from the well-characterized, potent, and selective Myt1 inhibitor, Lunresertib (RP-6306) , as a representative agent. Lunresertib is an orally bioavailable small molecule inhibitor of PKMYT1 currently under clinical investigation.[3][4]

Mechanism of Action of Myt1 Inhibitors

Myt1 and the related kinase Wee1 are critical gatekeepers of mitotic entry. They phosphorylate CDK1 on threonine 14 (Thr14) and tyrosine 15 (Tyr15) respectively, which keeps the CDK1/Cyclin B complex in an inactive state.[1] This pause at the G2 phase allows for the completion of DNA replication and repair of any DNA damage before the cell commits to mitosis.

In many cancer cells, particularly those with defects in the G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes crucial for survival, especially when challenged with DNA damaging agents. Myt1 inhibitors block the inhibitory phosphorylation of CDK1, leading to premature activation of the CDK1/Cyclin B complex and forcing cells to enter mitosis with unrepaired DNA.[2] This results in mitotic catastrophe, characterized by gross chromosomal abnormalities and subsequent cell death. The selective dependency of certain cancer cells on the G2/M checkpoint provides a therapeutic window for Myt1 inhibitors.

Below is a diagram illustrating the Myt1 signaling pathway and the effect of its inhibition.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of Lunresertib (RP-6306) in preclinical models.

Table 1: In Vitro Potency of Lunresertib (RP-6306)

| Parameter | Value | Notes |

| IC₅₀ (PKMYT1) | 3.1 ± 1.2 nM | ADP-Glo™ kinase assay.[1] |

| Cellular Target Engagement (PKMYT1) | EC₅₀ = 2.5 ± 0.8 nM | NanoBRET™ assay.[1] |

| Cellular Target Engagement (WEE1) | EC₅₀ = 4.8 ± 2.0 µM | NanoBRET™ assay, demonstrating ~1920-fold selectivity for PKMYT1 over WEE1.[5] |

Table 2: In Vivo Efficacy of Lunresertib (RP-6306) in Xenograft Models

| Cell Line | Cancer Type | CCNE1 Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| OVCAR3 | Ovarian Cancer | Amplified | Lunresertib | 7.5 mg/kg p.o. BID | 56% (Day 24) | [6] |

| Lunresertib | 20 mg/kg p.o. BID | 84% (Day 24) | [1][6] | |||

| HCC-1569 | Breast Cancer | Amplified | Lunresertib | 7.5 mg/kg p.o. BID | 60% (Day 20) | [6] |

| Lunresertib | 20 mg/kg p.o. BID | 79% (Day 20) | [1][6] | |||

| SUM149PT | Triple-Negative Breast Cancer | Normal | Lunresertib | 2.5, 7.5, 20 mg/kg p.o. BID | No significant inhibition | [6] |

| OVCAR3 | Ovarian Cancer | Amplified | Lunresertib + Gemcitabine | 10 mg/kg p.o. BID (Lunresertib) + 20 mg/kg p.o. QW (Gemcitabine) | Robust tumor regression | [6] |

p.o. = oral gavage; BID = twice daily; QW = once weekly

Experimental Protocols

A generalized workflow for a xenograft study evaluating a Myt1 inhibitor is presented below.

Detailed Methodology

1. Cell Culture and Preparation

-

Cell Lines: Use cancer cell lines with known CCNE1 status (e.g., amplified: OVCAR3, HCC-1569; normal: SUM149PT) to assess synthetic lethality.

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.

-

Harvesting: Harvest cells during the exponential growth phase. Use trypsin to detach adherent cells, wash with PBS, and resuspend in a suitable medium (e.g., serum-free medium or PBS) for injection. Perform a cell count and viability assessment (e.g., using trypan blue).

2. Animal Husbandry and Tumor Implantation

-

Animals: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old). Allow for at least one week of acclimatization.

-

Implantation:

-

Resuspend cells to the desired concentration (e.g., 5-10 x 10⁶ cells in 100-200 µL).

-

The cell suspension may be mixed 1:1 with Matrigel to improve tumor take rate.

-

Inject the cell suspension subcutaneously into the flank of the mice.

-

3. Tumor Monitoring and Group Randomization

-

Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with digital calipers two to three times per week.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=7-10 mice per group).

4. Drug Formulation and Administration

-

Formulation: Prepare the Myt1 inhibitor (e.g., Lunresertib) in a vehicle suitable for oral administration. A common vehicle is 0.5% methylcellulose in water. The specific formulation for Lunresertib may be proprietary, but a vendor such as MedChemExpress suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a 2.5 mg/mL solution.[7]

-

Dosage: Based on preclinical data for Lunresertib, dosages can range from 5 mg/kg to 20 mg/kg.[6][8]

-

Administration: Administer the formulated drug or vehicle control via oral gavage (p.o.).

-

Schedule: A twice-daily (BID) dosing schedule has been shown to be effective for Lunresertib.[6] Treatment duration is typically 20-24 days, or until the endpoint is reached.

5. Efficacy and Tolerability Assessment

-

Efficacy: Continue to measure tumor volumes throughout the study.

-

Tolerability: Monitor the general health of the animals and measure body weight at least twice a week. A body weight loss of over 15-20% is often a humane endpoint. Preclinical studies with Lunresertib have shown it to be well-tolerated with less than 7% body weight loss.[1]

-

Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a fixed treatment duration.

6. Pharmacodynamic and Downstream Analysis

-

At the end of the study, tumors can be harvested for further analysis.

-

Western Blot: Analyze protein lysates from tumor tissue to confirm target engagement (e.g., by assessing the phosphorylation status of CDK1 at Thr14) and to investigate downstream effects on cell cycle and DNA damage markers (e.g., γH2AX).

-

Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

The inhibition of Myt1 kinase presents a targeted therapeutic strategy for cancers that are dependent on the G2/M checkpoint, particularly those with CCNE1 amplification. The selective Myt1 inhibitor Lunresertib (RP-6306) has demonstrated significant anti-tumor activity in relevant preclinical xenograft models with good tolerability. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies to evaluate Myt1 inhibitors, contributing to the advancement of this promising class of anti-cancer agents.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lunresertib - Wikipedia [en.wikipedia.org]

- 4. lunresertib (Debio 2513) - Debiopharm [debiopharm.com]

- 5. biorxiv.org [biorxiv.org]

- 6. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ir.reparerx.com [ir.reparerx.com]

Application Notes and Protocols for Myt1 Kinase Inhibitors

Disclaimer: No publicly available data could be found for a compound specifically named "Myt1-IN-3". The following information is based on commercially available and researched Myt1 kinase inhibitors, such as PD0166285 and Myt1-IN-4, and should be used as a general guideline for handling and experimenting with Myt1 inhibitors. Researchers should validate these parameters for their specific molecule of interest.

Introduction

Myt1 kinase is a crucial negative regulator of the G2/M cell cycle checkpoint.[1] It functions by phosphorylating and inactivating the Cyclin B-Cdk1 complex, thereby preventing premature entry into mitosis.[1][2] This role makes Myt1 a compelling target in oncology, as its inhibition can force cancer cells with compromised G1 checkpoints into mitotic catastrophe and subsequent cell death.[3] These application notes provide essential data on the solubility and stability of representative Myt1 inhibitors and detailed protocols for their use in research settings.

Data Presentation: Solubility and Stability of Myt1 Inhibitors

The solubility and stability of small molecule inhibitors are critical for accurate and reproducible experimental results. The following tables summarize the available data for known Myt1 inhibitors.

Table 1: Solubility of Myt1 Inhibitors

| Compound Name | Solvent | Maximum Concentration | Notes |

| PD0166285 | DMSO | 100 mM[4] | Fresh DMSO is recommended as moisture can reduce solubility.[4] |

| Ethanol | 100 mM | ||

| Water | Insoluble[4] | ||

| Myt1-IN-4 | In vivo formulation | 2 mg/mL | A clear solution can be prepared in a vehicle of DMSO, PEG300, Tween 80, and saline/PBS.[5] |

Table 2: Stability of Myt1 Inhibitors

| Compound Name | Form | Storage Temperature | Stability |

| PD0166285 | Powder | -20°C | 3 years[4] |

| In Solvent (-80°C) | -80°C | 1 year[4][6] | |

| In Solvent (-20°C) | -20°C | 1 month[4] | |

| Myt1-IN-4 | Powder | -20°C | 3 years[5] |

| In Solvent (-80°C) | -80°C | 1 year[5] |

Experimental Protocols

The following are representative protocols for the in vitro and in-cell use of Myt1 inhibitors.

Protocol 1: Preparation of Stock Solutions

-

Materials: Myt1 inhibitor (e.g., PD0166285), anhydrous DMSO, sterile microcentrifuge tubes.

-

Procedure:

-

Equilibrate the vial of the Myt1 inhibitor to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of the inhibitor in anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage.

-

Protocol 2: In Vitro Myt1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay for PKMYT1.[7]

-

Materials:

-

Myt1 kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test inhibitor (e.g., Myt1-IN-X)

-

Kinase Buffer

-

Low-volume 384-well plates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare a serial dilution of the Myt1 inhibitor in 1X kinase buffer.

-

In a 384-well plate, add 4 µL of the diluted inhibitor or vehicle control (e.g., DMSO).

-

Prepare a 2X kinase/antibody mixture containing the Myt1 kinase and the Eu-anti-Tag antibody in kinase buffer. Add 8 µL of this mixture to each well.

-

Prepare a 4X tracer solution in kinase buffer. Add 4 µL of this solution to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm and 665 nm with an excitation at 340 nm.

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

-

Protocol 3: Cell-Based Assay for G2/M Checkpoint Abrogation

This protocol is a general guideline for assessing the ability of a Myt1 inhibitor to abrogate the G2/M checkpoint in cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, HT29)

-

Complete cell culture medium

-

Myt1 inhibitor stock solution

-

DNA damaging agent (e.g., etoposide or ionizing radiation)

-

Fixative (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Procedure:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Induce a G2/M arrest by treating the cells with a DNA damaging agent for a predetermined time (e.g., 16-24 hours).

-

Following the G2/M arrest, treat the cells with various concentrations of the Myt1 inhibitor or vehicle control.

-

Incubate for a further 24 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the cell cycle distribution by flow cytometry. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population in inhibitor-treated cells indicates checkpoint abrogation.

-

Mandatory Visualizations

References

- 1. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Myt1-IN-4_TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Combining Myt1-IN-3 with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myt1-IN-3, also known as RP-6306 or Lunresertib, is a potent and selective inhibitor of the Myt1 kinase.[1][2] Myt1, along with its counterpart Wee1, plays a critical role in the G2/M cell cycle checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[3][4] This inhibitory action prevents cells from prematurely entering mitosis, allowing time for DNA repair.[3] In many cancer cells, particularly those with a deficient G1/S checkpoint, reliance on the G2/M checkpoint for survival is heightened, especially in the presence of DNA-damaging chemotherapy.[5]

By inhibiting Myt1, this compound forces cancer cells with chemotherapy-induced DNA damage to enter mitosis, leading to a lethal cellular event known as mitotic catastrophe.[1] This mechanism provides a strong rationale for combining this compound with various chemotherapeutic agents to enhance their anti-tumor efficacy. Preclinical studies have demonstrated the potential of this compound to synergize with chemotherapy, particularly in cancers with specific genetic alterations such as CCNE1 amplification.[6][7]

These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in combination with chemotherapy for research and drug development purposes.

Data Presentation

Table 1: In Vitro Potency of this compound (RP-6306) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| Various | Not Specified | 14 | In vitro enzyme assay.[1] |

| HCC1806 | Triple-Negative Breast Cancer | Low | High Low-Molecular-Weight Cyclin E (LMW-E) expression correlates with lower IC50.[8] |

| MDA-MB-157 | Triple-Negative Breast Cancer | Low | High LMW-E expression.[8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | High | Low LMW-E expression.[8] |

| SUM149 | Triple-Negative Breast Cancer | High | Low LMW-E expression.[8] |

Table 2: Preclinical In Vivo Efficacy of this compound (RP-6306)

| Cancer Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |

| OVCAR3 Xenograft (Ovarian Cancer, CCNE1-amplified) | This compound | 7.5 and 20 mg/kg p.o. b.i.d. | 56% and 73% (day 24) | [2] |

| HCC-1569 Xenograft (Breast Cancer, CCNE1-amplified) | This compound | 7.5 and 20 mg/kg p.o. b.i.d. | 60% and 69% (day 20) | [2] |

| OVCAR3 Xenograft (Ovarian Cancer, CCNE1-amplified) | This compound + Gemcitabine | This compound: 10 mg/kg p.o. b.i.d. x 21 days; Gemcitabine: 20 mg/kg i.p. q.w. x 21 days | Robust tumor regression, with some mice becoming tumor-free. | [2] |

Table 3: Synergistic Effects of Myt1 Inhibition with Other Agents

| Combination | Cancer Model | Synergy Metric | Result | Reference |

| This compound (RP-6306) + Gemcitabine | CCNE1 amplified cancer cells | Not specified | Profound synergistic growth defects.[6] | |

| This compound (RP-6306) + Adavosertib (Wee1 inhibitor) | U2OS (Osteosarcoma) | Synergy ZIP score | A score ≥10 represents synergy. The combination showed significant synergy.[9] |

Signaling Pathway

The following diagram illustrates the central role of Myt1 in the G2/M cell cycle checkpoint and the mechanism of action for this compound.

Caption: Myt1-CDK1 signaling pathway in the G2/M cell cycle checkpoint.

Experimental Protocols

In Vitro Combination Studies

1. Cell Viability Assay (e.g., MTT or CCK-8 Assay)

This protocol is designed to assess the effect of this compound in combination with a chemotherapeutic agent on the viability of cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (RP-6306) stock solution (in DMSO)

-

Chemotherapeutic agent stock solution (in appropriate solvent)

-

MTT or CCK-8 reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.

-

Treat the cells with:

-

This compound alone at various concentrations.

-

Chemotherapeutic agent alone at various concentrations.

-

A combination of this compound and the chemotherapeutic agent at fixed or variable ratios.

-

Vehicle control (e.g., DMSO).

-

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 values for each agent alone and in combination.

-

Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Caption: Experimental workflow for a cell viability combination assay.

2. Clonogenic Survival Assay

This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

This compound (RP-6306)

-

Chemotherapeutic agent

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 50% methanol)

-

-

Protocol:

-

Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound, the chemotherapeutic agent, their combination, or vehicle for a defined period (e.g., 24 hours).

-